3-Amino-N,N,N-trimethyl-1-propanaminium
Overview
Description
3-Amino-N,N,N-trimethyl-1-propanaminium is a quaternary ammonium compound with the molecular formula C6H16N2. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Alkylation of Amines: : One common method involves the alkylation of trimethylamine with 3-chloropropylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions.
(CH3)3N+ClCH2CH2CH2NH2→(CH3)3NCH2CH2CH2NH2Cl
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Reductive Amination: : Another method involves the reductive amination of 3-aminopropanal with trimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
CH2CH2CH2CHO+(CH3)3N+NaBH3CN→(CH3)3NCH2CH2CH2NH2
Industrial Production Methods
In industrial settings, the production of 3-Amino-N,N,N-trimethyl-1-propanaminium often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
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Reduction: : Reduction reactions can target the quaternary ammonium group, although these are less common due to the stability of the quaternary structure.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-N,N,N-trimethyl-1-propanaminium is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology
In biological research, this compound is used in the synthesis of various biomolecules and as a reagent in biochemical assays. Its quaternary ammonium structure makes it useful in studying membrane interactions and transport mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential as antimicrobial agents and in drug delivery systems due to their ability to interact with biological membranes.
Industry
Industrially, the compound is used in the production of surfactants, detergents, and other cleaning agents. Its ability to modify surface properties makes it valuable in formulations requiring specific wetting and emulsifying characteristics.
Mechanism of Action
The mechanism by which 3-Amino-N,N,N-trimethyl-1-propanaminium exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and membranes. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, altering their structure and function. This interaction can modulate enzyme activity, receptor binding, and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium: Similar in structure but lacks the amino group, making it less versatile in chemical reactions.
Choline: Contains a hydroxyl group instead of an amino group, leading to different biological and chemical properties.
Trimethylamine: A simpler structure without the propyl chain, used primarily as a precursor in the synthesis of quaternary ammonium compounds.
Uniqueness
3-Amino-N,N,N-trimethyl-1-propanaminium is unique due to its combination of a quaternary ammonium group and an amino group, providing a balance of hydrophilic and hydrophobic properties. This dual functionality makes it highly versatile in various applications, from catalysis to biological research.
Properties
IUPAC Name |
3-aminopropyl(trimethyl)azanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N2/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTKEPPCFIOMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867041 | |
Record name | 3-Amino-N,N,N-trimethylpropan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58999-88-5 | |
Record name | 3-Amino-N,N,N-trimethyl-1-propanaminium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058999885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINO-N,N,N-TRIMETHYL-1-PROPANAMINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7E9Q66MTA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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